molecular formula C9H5Cl2N3O3 B1319187 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 905107-65-5

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1319187
CAS No.: 905107-65-5
M. Wt: 274.06 g/mol
InChI Key: WBFJXYWJZJAOME-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The IUPAC name precisely describes the molecular structure, indicating the positions of substituents on the 1,2,4-oxadiazole ring system. The compound bears the Chemical Abstracts Service registry number 905107-65-5, which serves as its unique identifier in chemical databases worldwide.

The molecular formula C9H5Cl2N3O3 reflects the elemental composition, encompassing nine carbon atoms, five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 274.06 grams per mole through computational analysis. The International Chemical Identifier (InChI) representation provides a standardized textual description: InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H. This notation encodes the complete connectivity and stereochemical information of the molecule.

The Simplified Molecular Input Line Entry System (SMILES) notation C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)N+[O-] provides a linear representation that captures the aromatic ring system and functional group arrangements. Additional database identifiers include the DSSTox Substance ID DTXSID50598245, which facilitates access to toxicological and environmental fate data. The compound also appears in the Wikidata database under the identifier Q82493978, reflecting its inclusion in open scientific knowledge repositories.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted oxadiazole derivatives. While specific crystallographic data for this exact compound remains limited in the literature, structural insights can be derived from closely related analogues and computational modeling approaches. The five-membered oxadiazole ring adopts a planar configuration, consistent with the aromatic character of this heterocyclic system.

Crystallographic studies of related 1,2,4-oxadiazole derivatives, such as 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, provide valuable structural precedents. In these related structures, the oxadiazole ring demonstrates minimal deviation from planarity, with the attached aromatic rings showing specific dihedral angles relative to the central heterocycle. The nitrophenyl group typically exhibits slight twisting relative to the oxadiazole plane, with dihedral angles commonly observed in the range of 4-10 degrees.

The dichloromethyl substituent at the 5-position introduces significant steric and electronic effects that influence the overall molecular conformation. The presence of two chlorine atoms on the terminal carbon creates a tetrahedral geometry around this center, with the C-Cl bond lengths typically measuring approximately 1.78-1.82 Angstroms based on standard values for similar halogenated compounds. The electron-withdrawing nature of both the dichloromethyl and nitrophenyl groups creates a molecular dipole that affects intermolecular interactions and crystal packing arrangements.

Table 1: Molecular Structural Parameters

Parameter Value Source
Molecular Formula C9H5Cl2N3O3
Molecular Weight 274.06 g/mol
InChI Key WBFJXYWJZJAOME-UHFFFAOYSA-N
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 0

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive spectral features that reflect its unique molecular structure and electronic properties. Infrared spectroscopy provides fundamental vibrational information about the functional groups present in the molecule. The nitro group typically exhibits characteristic asymmetric and symmetric stretching vibrations in the regions of 1520-1570 cm⁻¹ and 1340-1380 cm⁻¹, respectively, which are indicative of the strong electron-withdrawing character of this substituent.

The oxadiazole ring system displays characteristic vibrational modes associated with the carbon-nitrogen and carbon-oxygen bonds within the heterocyclic framework. The aromatic carbon-carbon stretching vibrations appear in the 1580-1600 cm⁻¹ region, while the carbon-chlorine stretching modes of the dichloromethyl group manifest in the 700-800 cm⁻¹ range. The aromatic carbon-hydrogen stretching vibrations typically occur around 3050-3100 cm⁻¹, with corresponding bending modes appearing in the fingerprint region below 1500 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms. Proton nuclear magnetic resonance analysis reveals the aromatic protons of the nitrophenyl ring as a characteristic pattern in the 7.5-8.5 parts per million region, with the para-disubstituted benzene ring typically appearing as two doublets due to the symmetrical substitution pattern. The dichloromethyl proton appears as a distinctive singlet in the 5.5-6.5 parts per million range, significantly deshielded due to the electron-withdrawing effects of the two chlorine atoms and the adjacent oxadiazole ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the oxadiazole carbon atoms appearing in characteristic chemical shift ranges. The carbon bearing the dichloromethyl group typically resonates in the 170-180 parts per million region, while the carbon attached to the nitrophenyl group appears in the 160-170 parts per million range. The aromatic carbons of the nitrophenyl ring exhibit chemical shifts consistent with electron-deficient aromatic systems, with the carbon bearing the nitro group showing significant downfield displacement.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns characteristic of this compound class. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the intact molecule. Characteristic fragmentation patterns include loss of chlorine atoms, nitro group elimination, and aromatic ring fragmentations that provide structural confirmation and purity assessment.

Table 2: Characteristic Spectroscopic Features

Spectroscopic Method Key Features Chemical Shift/Frequency Range
Infrared Nitro asymmetric stretch 1520-1570 cm⁻¹
Infrared Nitro symmetric stretch 1340-1380 cm⁻¹
Infrared Aromatic C-C stretch 1580-1600 cm⁻¹
Proton Nuclear Magnetic Resonance Aromatic protons 7.5-8.5 ppm
Proton Nuclear Magnetic Resonance Dichloromethyl proton 5.5-6.5 ppm
Mass Spectrometry Molecular ion m/z 274

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide sophisticated insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory methods commonly employed for heterocyclic compounds offer reliable predictions of geometric parameters, electronic distributions, and energetic properties. The electron density distribution analysis reveals the significant influence of both the nitro group and dichloromethyl substituents on the overall electronic structure of the molecule.

The frontier molecular orbital analysis demonstrates the characteristic features of electron-deficient aromatic systems. The highest occupied molecular orbital typically exhibits contributions from the aromatic π-system of both the oxadiazole ring and the nitrophenyl substituent, while the lowest unoccupied molecular orbital shows significant localization on the electron-withdrawing nitro group. This orbital arrangement influences the compound's reactivity patterns and electronic absorption properties.

Electrostatic potential surface calculations reveal the heterogeneous charge distribution across the molecular surface, with regions of significant negative potential localized around the oxygen atoms of both the nitro group and the oxadiazole ring. Conversely, areas of positive electrostatic potential appear near the aromatic hydrogen atoms and the dichloromethyl carbon center. These charge distributions provide insights into potential intermolecular interaction sites and reactivity patterns.

Natural bond orbital analysis quantifies the electron-withdrawing effects of the substituents and their influence on the central oxadiazole ring system. The nitro group demonstrates strong electron-withdrawing character through both inductive and resonance effects, while the dichloromethyl group primarily exerts inductive electron withdrawal. These electronic effects significantly influence the aromatic character of the oxadiazole ring and its susceptibility to nucleophilic and electrophilic attack.

Vibrational frequency calculations using quantum chemical methods provide theoretical predictions that can be directly compared with experimental infrared spectroscopic data. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide valuable assignments for observed vibrational modes. The agreement between calculated and experimental frequencies serves as a validation of the computational model and provides confidence in other predicted molecular properties.

Properties

IUPAC Name

5-(dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFJXYWJZJAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598245
Record name 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905107-65-5
Record name 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Formation from 4-Nitrobenzonitrile

  • Starting Material: 4-nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) or catalytic acid.
  • Conditions: Typically conducted in anhydrous solvents such as dichloromethane or ethanol, under reflux or microwave irradiation to accelerate the reaction.
  • Outcome: Formation of 4-nitrobenzamidoxime, a key intermediate for subsequent cyclization.

Cyclization to 1,2,4-Oxadiazole Core

  • The amidoxime intermediate undergoes cyclization with a suitable acylating agent, such as dichloromethyl ketone derivatives or dichloromethyl halides.
  • Reagents: Chloroacetyl chloride or dichloromethyl ketone derivatives are commonly used to introduce the dichloromethyl group.
  • Catalysts and Solvents: Triethylamine or other organic bases are used to neutralize generated acids; solvents include dichloromethane or toluene.
  • Reaction Conditions: The reaction is often performed at low temperatures initially (0 °C) to control reactivity, followed by refluxing for several hours (6–12 h) to complete cyclization.
  • Workup: The reaction mixture is quenched with water or ice, neutralized with sodium hydroxide to pH 6–7, and the product is extracted with organic solvents.

Purification

  • The crude product is purified by recrystallization from methanol/DMF or by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Yields reported for similar oxadiazole derivatives are typically high (60–99%), depending on reaction optimization.

Representative Synthetic Procedure (Adapted from Related Oxadiazole Syntheses)

Step Reagents & Conditions Description
1 4-Nitrobenzonitrile + Hydroxylamine hydrochloride + K2CO3, reflux in ethanol or DCM Formation of 4-nitrobenzamidoxime intermediate
2 Amidoxime + Chloroacetyl chloride + Et3N, 0 °C to room temp, then reflux 6–12 h Cyclization and dichloromethyl group introduction
3 Quench with ice water, neutralize with NaOH (pH 6–7) Workup
4 Extraction with DCM, drying over MgSO4 Isolation
5 Purification by recrystallization or column chromatography Final product isolation

Alternative and Green Chemistry Approaches

Recent literature highlights greener and more efficient methods for synthesizing 1,2,4-oxadiazoles, which could be adapted for this compound:

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates amidoxime formation and cyclization, reducing reaction times from hours to minutes with comparable yields.
  • Solvent-Free or Solid-Supported Reactions: Use of solid supports like silica gel or Nafion NR50 under microwave conditions enables solvent-free synthesis, enhancing environmental friendliness.
  • Ultrasound Irradiation: Ultrasound can promote cyclization reactions under mild conditions, improving yields and reducing by-products.
  • One-Pot Multi-Component Reactions: Combining nitrile, hydroxylamine, and acylating agents in a single vessel streamlines synthesis and minimizes purification steps.

Analytical Monitoring and Characterization

  • TLC Monitoring: Reaction progress is monitored by thin-layer chromatography using hexane/ethyl acetate (8:2 or 9:1) as mobile phase.
  • Spectroscopic Confirmation:
    • ¹H NMR: Signals for dichloromethyl protons (~4.5–5.0 ppm) and aromatic protons of the 4-nitrophenyl group.
    • ¹³C NMR: Characteristic oxadiazole carbons (~160–175 ppm) and dichloromethyl carbon (~30–40 ppm).
    • IR Spectroscopy: Nitro group stretching (~1550 cm⁻¹), oxadiazole ring vibrations (~1250 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak at m/z 274.06 consistent with C9H5Cl2N3O3.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range References
Conventional Two-Step 4-Nitrobenzonitrile, hydroxylamine, chloroacetyl chloride, Et3N Reflux 6–12 h, DCM or toluene solvent Well-established, high purity 60–99%
Microwave-Assisted Same reagents, microwave irradiation 75 W, 100–105 °C, 5–45 min Rapid, energy-efficient Comparable to conventional
Solvent-Free / Solid-Supported Hydrazides, triethylorthoformates, Nafion NR50 catalyst Microwave irradiation, no solvent Green, less waste Good yields
Ultrasound Irradiation Hydrazides, aldehydes, oxidants Ultrasound 100 W, short time Mild conditions, high yield High

Research Findings and Notes

  • The presence of electron-withdrawing groups (dichloromethyl and nitro) enhances the reactivity and biological activity of the compound.
  • The dichloromethyl group is typically introduced via acyl chlorides or halomethyl ketones under controlled conditions to avoid side reactions.
  • Green chemistry methods are increasingly favored for oxadiazole synthesis due to reduced reaction times and environmental impact.
  • Purification and characterization protocols are critical to confirm the structure and purity, especially for biological applications.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The dichloromethyl group can be oxidized to a carboxyl group using oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted oxadiazoles with various functional groups.

    Reduction: Formation of 5-(Dichloromethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Formation of 5-(Carboxymethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

Pharmacological Research

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit antimicrobial properties. The introduction of the dichloromethyl and nitrophenyl groups may enhance this activity, providing a pathway for developing new antibiotics .
  • Anti-inflammatory Properties : Research indicates that compounds with oxadiazole scaffolds can possess anti-inflammatory effects. This characteristic is vital for treating conditions such as arthritis and other inflammatory diseases .

Materials Science

The compound's unique chemical structure also makes it suitable for applications in materials science.

  • Fluorescent Materials : The incorporation of this compound into polymer matrices has been explored for creating fluorescent materials. These materials can be used in sensors and imaging applications due to their luminescent properties .
  • Polymer Additives : As an additive in polymers, this compound can improve thermal stability and mechanical strength. Its ability to form cross-links within polymer chains enhances the durability of the resulting materials .

Environmental Applications

The potential use of this compound in environmental science is also noteworthy.

  • Pollutant Detection : The compound's reactivity allows it to be utilized in detecting environmental pollutants. Its application in sensor technology could lead to advancements in monitoring water quality and detecting hazardous substances .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the oxadiazole ring could enhance efficacy against resistant strains .

Case Study 2: Fluorescent Polymer Development

Research involving the integration of this oxadiazole derivative into polymer matrices showed promising results in developing fluorescent materials. The study highlighted the compound's ability to improve luminescence properties while maintaining polymer integrity under thermal stress .

Case Study 3: Environmental Monitoring

In another investigation, the use of this compound-based sensors demonstrated high sensitivity and specificity for detecting heavy metals in water samples. This application underscores the compound's potential role in environmental safety and monitoring technologies .

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

5-(Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • Structural Difference : A dichlorophenyl group replaces the dichloromethyl group at position 3.
  • Impact :
    • The dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to dichloromethyl.
    • The crystal structure shows dihedral angles of 5.4° (oxadiazole/dichlorophenyl) and 4.0° (oxadiazole/nitrophenyl), indicating near-planar geometry conducive to intermolecular interactions .
    • Higher melting point (458–461 K) due to enhanced crystallinity from aromatic stacking .
5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 10185-65-6)
  • Structural Difference : An ethyl group replaces dichloromethyl.
  • Impact: Ethyl is electron-donating, reducing electrophilicity and reactivity compared to dichloromethyl. Lower thermal stability but improved solubility in nonpolar solvents .

Substituent Variations at Position 3

5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole (HC-6555)
  • Structural Difference : A p-tolyl (methylphenyl) group replaces the 4-nitrophenyl group.
  • Lower molecular polarity, leading to higher logP (lipophilicity) .
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
  • Structural Difference : A phenylethyl group replaces dichloromethyl.
  • Impact :
    • Increased molecular weight (295.3 g/mol) and logP (4.7), enhancing lipid solubility and membrane permeability .

Comparison with Energetic Oxadiazole Derivatives

Compounds like LLM-191 (3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole) combine oxadiazole with furazan rings for explosive applications:

  • Detonation Velocity : LLM-191 (9053 m/s) outperforms the target compound due to nitro-rich furazan moieties .
  • Thermal Stability : The target compound lacks the thermal instability of trinitromethyl-substituted analogs (e.g., decomposition at 117°C for bis(trinitromethyl) derivatives) .

Pharmacologically Active Analogs

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
  • Structural Difference : 1,3,4-oxadiazole isomer with chlorophenyl at position 2.
  • Impact :
    • Demonstrates CNS depressant activity due to electron-withdrawing groups at C2 and C5 .
    • The 1,2,4-oxadiazole isomer (target compound) may exhibit distinct binding affinities due to ring geometry.

Biological Activity

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS No. 905107-65-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and potential applications in drug discovery.

  • Molecular Formula : C9H5Cl2N3O3
  • Molecular Weight : 274.06 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring substituted with a dichloromethyl group and a nitrophenyl moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. In particular:

  • Cytotoxicity : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells in a dose-dependent manner .
  • Mechanism of Action : The exact mechanisms remain under investigation; however, it is believed that the compound interferes with cell cycle progression and promotes DNA damage leading to apoptosis .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Inhibition of Pathogens : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains and protozoan parasites. For instance, it reduced the viability of Leishmania promastigotes significantly at higher concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 and MEL-8 cells
AntimicrobialInhibits Leishmania promastigotes
CytotoxicityIC50 values in micromolar range against various cancer cells

Detailed Research Findings

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits IC50 values as low as 0.65 µM against MCF-7 cells, indicating strong cytotoxic potential compared to standard chemotherapeutics such as doxorubicin .
  • Apoptosis Induction : Flow cytometry analyses confirmed that treated cancer cells showed increased annexin V staining, indicative of early apoptotic changes .
  • Selectivity Index : The selectivity index for non-cancerous versus cancerous cell lines suggests that this compound may be less toxic to normal cells at therapeutic concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole?

The compound is synthesized via cyclization reactions. A typical approach involves refluxing a mixture of 2,4-dichlorobenzoyl chloride and N′-hydroxy-4-nitrobenzamidine in pyridine at 114°C for 1.5 hours, followed by vacuum concentration and purification via column chromatography (yield: 55%). Recrystallization using dichloromethane ensures purity . Alternative routes for analogous oxadiazoles utilize 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates, with characterization by IR, NMR, and mass spectrometry .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Post-synthesis characterization involves:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
  • IR spectroscopy to identify functional groups (e.g., C-Cl, nitro groups) .
  • Elemental analysis and mass spectrometry for molecular weight validation .
  • Single-crystal X-ray diffraction for precise structural determination, as demonstrated for related oxadiazoles (e.g., orthorhombic space group Pca2₁, Z = 4) .

Q. How is the compound’s thermal stability assessed in material science applications?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard methods. For example, oxadiazole derivatives with nitro groups exhibit decomposition temperatures >200°C, crucial for evaluating applications in energetic materials .

Advanced Research Questions

Q. What computational tools are used to predict the compound’s physicochemical and detonation properties?

  • Gaussian 03 (Revision D.01) calculates detonation velocity (D) and pressure (P) via density functional theory (DFT). For instance, analogous oxadiazoles achieve D ≈ 9046 m/s and P ≈ 37.4 GPa, outperforming RDX .
  • Multiwfn analyzes electron density topology, electrostatic potential surfaces, and bond orders to rationalize reactivity and stability .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray studies reveal:

  • Dihedral angles between aromatic rings (e.g., 5.4° between oxadiazole and dichlorophenyl rings) .
  • Hydrogen-bonding networks (e.g., C–H⋯N interactions forming chains along the a-axis) .
  • Refinement using SHELXL (R-factor = 0.048) ensures accuracy, with H-atoms modeled via riding coordinates .

Q. What in vitro assays evaluate its biological activity, and how are results interpreted?

  • Caspase-based assays screen for apoptosis induction (e.g., IC₅₀ values via flow cytometry). For example, oxadiazole derivatives arrest T47D cells in the G₁ phase .
  • Molecular docking (e.g., AutoDock Vina) predicts binding to targets like TIP47 (ΔG = −19.10 kcal/mol), validated by photoaffinity labeling .

Q. How are structure-activity relationships (SAR) explored for optimizing bioactivity?

SAR studies systematically vary substituents:

  • The 3-phenyl group can be replaced with pyridyl rings to enhance solubility .
  • Electron-withdrawing groups (e.g., -NO₂) improve anti-inflammatory activity, while bulky substituents reduce ulcerogenic effects .

Methodological Notes

  • Contradictions : (energetic materials) and 8 (anticancer agents) highlight divergent applications, emphasizing context-dependent design.
  • Advanced Tools : SHELX (crystallography), Multiwfn (wavefunction analysis), and Gaussian (DFT) are critical for high-confidence results .

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